

# Formation of DNA Adducts by 1,8-Dinitropyrene: A Technical Guide

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## Compound of Interest

Compound Name: **1,8-Dinitropyrene**

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## Abstract

**1,8-Dinitropyrene** (1,8-DNP), a potent mutagen and carcinogen found in diesel exhaust and other combustion products, poses a significant environmental health risk. Its genotoxicity is primarily mediated through the formation of covalent DNA adducts, which can lead to mutations and initiate carcinogenesis. This technical guide provides an in-depth overview of the metabolic activation of 1,8-DNP, the types of DNA adducts formed, and the key experimental methodologies used for their detection and quantification. Detailed protocols for the Ames test, <sup>32</sup>P-postlabeling, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, along with a summary of quantitative data on mutagenicity and DNA adduct levels. Furthermore, this guide explores the cellular response to 1,8-DNP-induced DNA damage, focusing on the roles of the p53 and NRF2 signaling pathways.

## Introduction

**1,8-Dinitropyrene** is a member of the nitrated polycyclic aromatic hydrocarbon (nitro-PAH) class of compounds. It is a well-established mutagen, exhibiting potent activity in bacterial and mammalian cell systems.<sup>[1][2]</sup> The biological activity of 1,8-DNP is contingent upon its metabolic activation to reactive electrophilic intermediates that can covalently bind to cellular macromolecules, most critically, DNA. The resulting DNA adducts, if not repaired, can interfere with DNA replication and transcription, leading to mutations and potentially initiating the multi-stage process of cancer. Understanding the mechanisms of 1,8-DNP-induced DNA adduct

formation is crucial for risk assessment and the development of preventative and therapeutic strategies.

## Metabolic Activation of 1,8-Dinitropyrene

The metabolic activation of 1,8-DNP is a multi-step process primarily involving the reduction of one of its nitro groups. This pathway is critical for the formation of the ultimate carcinogenic metabolite.

The key steps in the metabolic activation of 1,8-DNP are:

- Nitroreduction: The initial and rate-limiting step is the reduction of one nitro group to a nitroso derivative, 1-nitro-8-nitrosopyrene. This reaction is catalyzed by various nitroreductases, including cytosolic enzymes like aldo-keto reductases (AKRs), particularly AKR1C1, AKR1C2, and AKR1C3.[3][4]
- Further Reduction: The nitroso intermediate is further reduced to a reactive N-hydroxyamino derivative, N-hydroxy-1-amino-8-nitropyrene.
- Esterification (O-acetylation): In some biological systems, particularly certain bacteria and mammalian cells with sufficient acetyltransferase activity, the N-hydroxyamino intermediate can be further activated by O-esterification, primarily through O-acetylation by N-acetyltransferases (NATs). This step is considered critical for the high mutagenicity of 1,8-DNP in *Salmonella typhimurium*.[1][5]
- Formation of the Nitrenium Ion: The resulting N-acetoxy-amino-nitropyrene is an unstable ester that spontaneously decomposes to form a highly reactive nitrenium ion. This electrophilic species is the ultimate carcinogen that readily attacks nucleophilic sites on DNA bases.



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Metabolic activation pathway of **1,8-Dinitropyrene**.

## DNA Adducts of 1,8-Dinitropyrene

The primary and most well-characterized DNA adduct formed by 1,8-DNP is N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP).<sup>[6][7]</sup> This adduct is formed by the covalent binding of the nitrenium ion to the C8 position of the guanine base in DNA. The formation of this bulky adduct distorts the DNA helix and can lead to frameshift mutations during DNA replication.

## Quantitative Data on Mutagenicity and DNA Adduct Formation

The mutagenic potency of 1,8-DNP and its metabolites has been extensively studied, particularly using the Ames test with various strains of *Salmonella typhimurium*. The formation of DNA adducts has been quantified in both in vitro and in vivo systems.

Table 1: Mutagenicity of **1,8-Dinitropyrene** and its Metabolites in *Salmonella typhimurium*

Compound	Strain	Metabolic Activation (S9)	Mutagenic Potency (Revertants/nmol)
1,8-Dinitropyrene	TA98	-	~700 times more mutagenic than 1-nitropyrene[1]
TA98NR	-	Slightly reduced mutagenicity compared to TA98[1]	
TA98/1,8-DNP6	-	Greatly reduced mutagenicity compared to TA98[1]	
1-Nitro-8-nitrosopyrene	TA98	-	Highly mutagenic[1]
TA98NR	-	Highly mutagenic[1]	
TA98/1,8-DNP6	-	Much lower activity than in TA98 and TA98NR	

Table 2: In Vivo DNA Adduct Levels

Species	Tissue	Compound	Dose	Adduct Level	Reference
Rat	Lung	1,6-Dinitropyrene	0.3 - 150 µg	Dose-responsive	[8][9]
Rat	Liver	1,6-Dinitropyrene	0.3 - 150 µg	10-fold lower than lung	[8][9]
Rat	Liver	1-Nitropyrene	Not specified	Significantly lower than protein adducts	[4]
Rat	Mammary Gland	1,8-Dinitropyrene	Not specified	dG-C8-ANP detected	[10]
Rat	Liver	1,8-Dinitropyrene	Not specified	dG-C8-ANP detected	[10]
Mouse	Not specified	1,3- & 1,8-Dinitropyrene	0.05 mg/week for 20 weeks	Tumors induced by 1,8-DNP	[2]

## Experimental Protocols

### Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used short-term bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.

Objective: To determine if 1,8-DNP or its metabolites can cause mutations that revert a histidine-auxotrophic strain of *Salmonella typhimurium* to a prototrophic state.

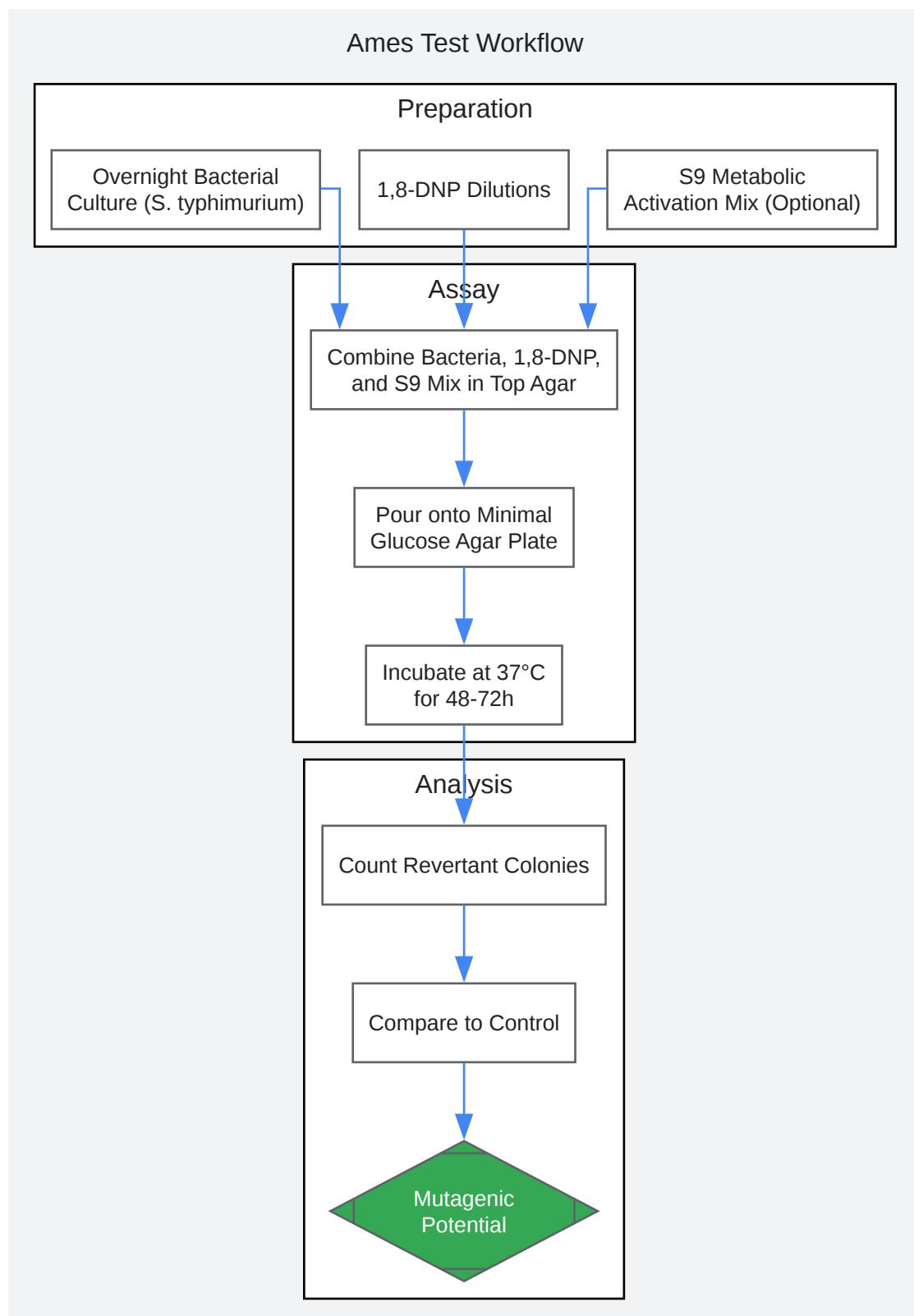
#### Materials:

- *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535). TA98 is particularly sensitive to frameshift mutagens like 1,8-DNP.
- Test compound (1,8-DNP) dissolved in a suitable solvent (e.g., DMSO).

- S9 fraction from induced rat liver (optional, for assessing the role of mammalian metabolism).
- Minimal glucose agar plates.
- Top agar containing a trace amount of histidine and biotin.
- Positive and negative controls.

Procedure:[7][11][12]

- Preparation of Bacterial Culture: Inoculate the selected *S. typhimurium* strain into nutrient broth and incubate overnight at 37°C with shaking.
- Preparation of Test Solutions: Prepare a series of dilutions of the 1,8-DNP solution.
- Plate Incorporation Method: a. To 2 mL of molten top agar (at 45°C), add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or buffer. b. Mix gently and pour the mixture onto a minimal glucose agar plate. c. Allow the top agar to solidify.
- Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.
- Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

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Workflow for the Ames Test.

## **<sup>32</sup>P-Postlabeling Assay for DNA Adducts**

The <sup>32</sup>P-postlabeling assay is an ultrasensitive method for the detection and quantification of DNA adducts.

Objective: To detect and quantify 1,8-DNP-DNA adducts in a given DNA sample.

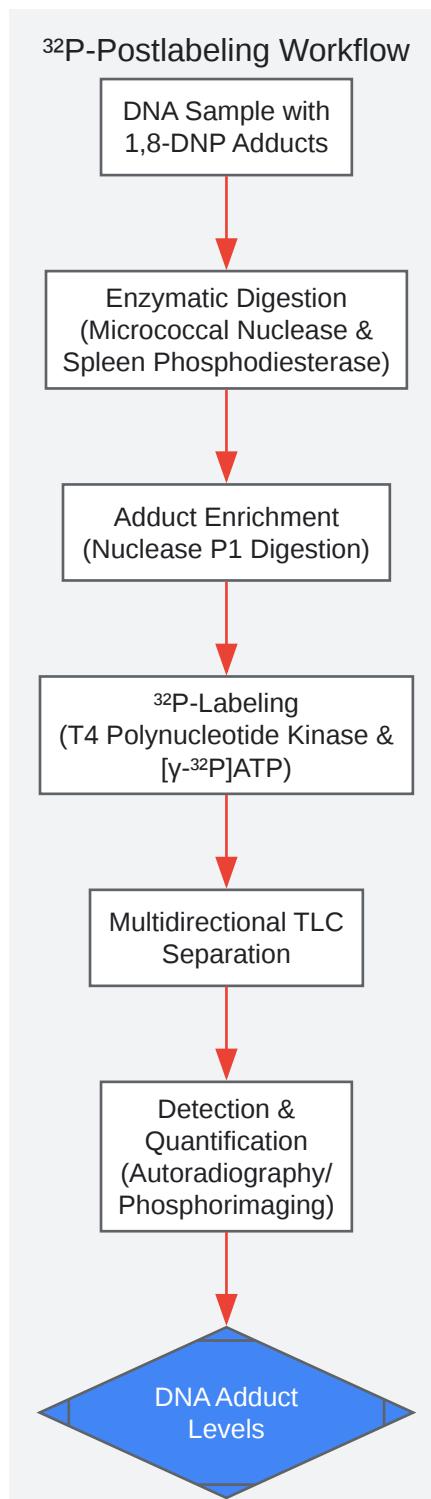
Materials:

- DNA sample (1-10 µg).
- Micrococcal nuclease and spleen phosphodiesterase for DNA digestion.
- Nuclease P1 for adduct enrichment.
- T4 polynucleotide kinase.
- [ $\gamma$ -<sup>32</sup>P]ATP of high specific activity.
- Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates.
- Solvents for chromatography.
- Phosphorimager or autoradiography film for detection.

Procedure:[1][3][11][13]

- DNA Digestion: Digest the DNA sample to normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
- Adduct Enrichment: Selectively remove normal nucleotides by digestion with nuclease P1, which dephosphorylates normal 3'-monophosphates but not the bulky aromatic adducts.
- <sup>32</sup>P-Labeling: Label the 5'-hydroxyl group of the enriched adducts with <sup>32</sup>P from [ $\gamma$ -<sup>32</sup>P]ATP using T4 polynucleotide kinase. This results in the formation of 5'-<sup>32</sup>P-labeled deoxynucleoside 3',5'-bisphosphates.
- Chromatographic Separation: Separate the <sup>32</sup>P-labeled adducts by multidirectional thin-layer chromatography on PEI-cellulose plates.

- **Detection and Quantification:** Detect the radioactive adduct spots by autoradiography or phosphorimaging. Quantify the adduct levels by measuring the radioactivity in the adduct spots and in the total nucleotides.



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Workflow for  $^{32}\text{P}$ -Postlabeling Assay.

## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method for the identification and quantification of specific DNA adducts.

Objective: To identify and quantify the N-(deoxyguanosin-8-yl)-1-amino-8-nitropyrene (dG-C8-ANP) adduct.

Materials:

- DNA sample.
- Enzymes for DNA hydrolysis to deoxynucleosides (e.g., DNase I, snake venom phosphodiesterase, alkaline phosphatase).
- A stable isotope-labeled internal standard of the adduct of interest.
- High-performance liquid chromatography (HPLC) system.
- Tandem mass spectrometer (e.g., triple quadrupole).
- Solvents for HPLC.

Procedure:

- DNA Hydrolysis: Enzymatically hydrolyze the DNA sample to its constituent deoxynucleosides.
- Sample Cleanup: Purify the deoxynucleoside mixture, often using solid-phase extraction (SPE), to remove interfering substances.
- LC Separation: Separate the deoxynucleosides by reverse-phase HPLC.
- MS/MS Detection: Introduce the eluent from the HPLC into the mass spectrometer. Use electrospray ionization (ESI) in the positive ion mode. Monitor for the specific precursor-to-

product ion transition of the dG-C8-ANP adduct and its internal standard.

- Quantification: Quantify the adduct by comparing the peak area of the analyte to that of the internal standard.

## Cellular Signaling Pathways in Response to 1,8-DNP DNA Damage

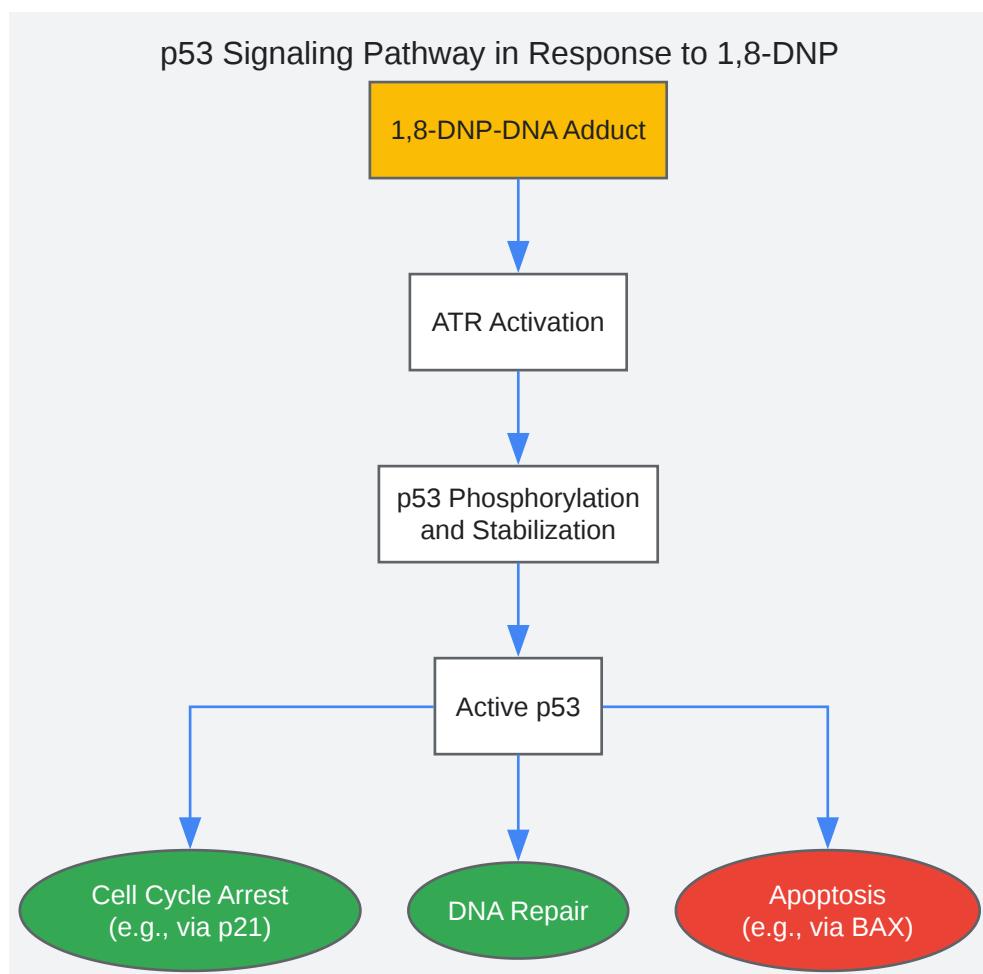
The formation of 1,8-DNP-DNA adducts triggers a complex cellular response aimed at maintaining genomic integrity. Two key signaling pathways involved are the p53 and NRF2 pathways.

### The p53 Pathway

The tumor suppressor protein p53 plays a central role in the cellular response to DNA damage.

- p53 Activation: The presence of bulky DNA adducts, such as dG-C8-ANP, can stall DNA replication forks, leading to the activation of DNA damage sensors like ATR (Ataxia Telangiectasia and Rad3-related). ATR then phosphorylates and activates downstream kinases, which in turn phosphorylate p53. This phosphorylation stabilizes p53 by preventing its degradation.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Downstream Effects: Activated p53 acts as a transcription factor, inducing the expression of genes involved in:
  - Cell Cycle Arrest: p53 upregulates the expression of p21, a cyclin-dependent kinase inhibitor, which leads to cell cycle arrest, typically at the G1/S or G2/M transition. This provides time for DNA repair.[\[17\]](#)[\[18\]](#)
  - DNA Repair: p53 can directly interact with and modulate the activity of DNA repair proteins.
  - Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis (programmed cell death) by upregulating the expression of pro-apoptotic genes like BAX.[\[17\]](#)[\[19\]](#)

Interestingly, some studies suggest that while 1,8-DNP induces significant DNA damage and p53 phosphorylation, it may not effectively induce apoptosis, potentially allowing cells with DNA damage to survive and proliferate, thereby increasing its carcinogenic potential.[5][10]



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The p53 signaling pathway in response to 1,8-DNP.

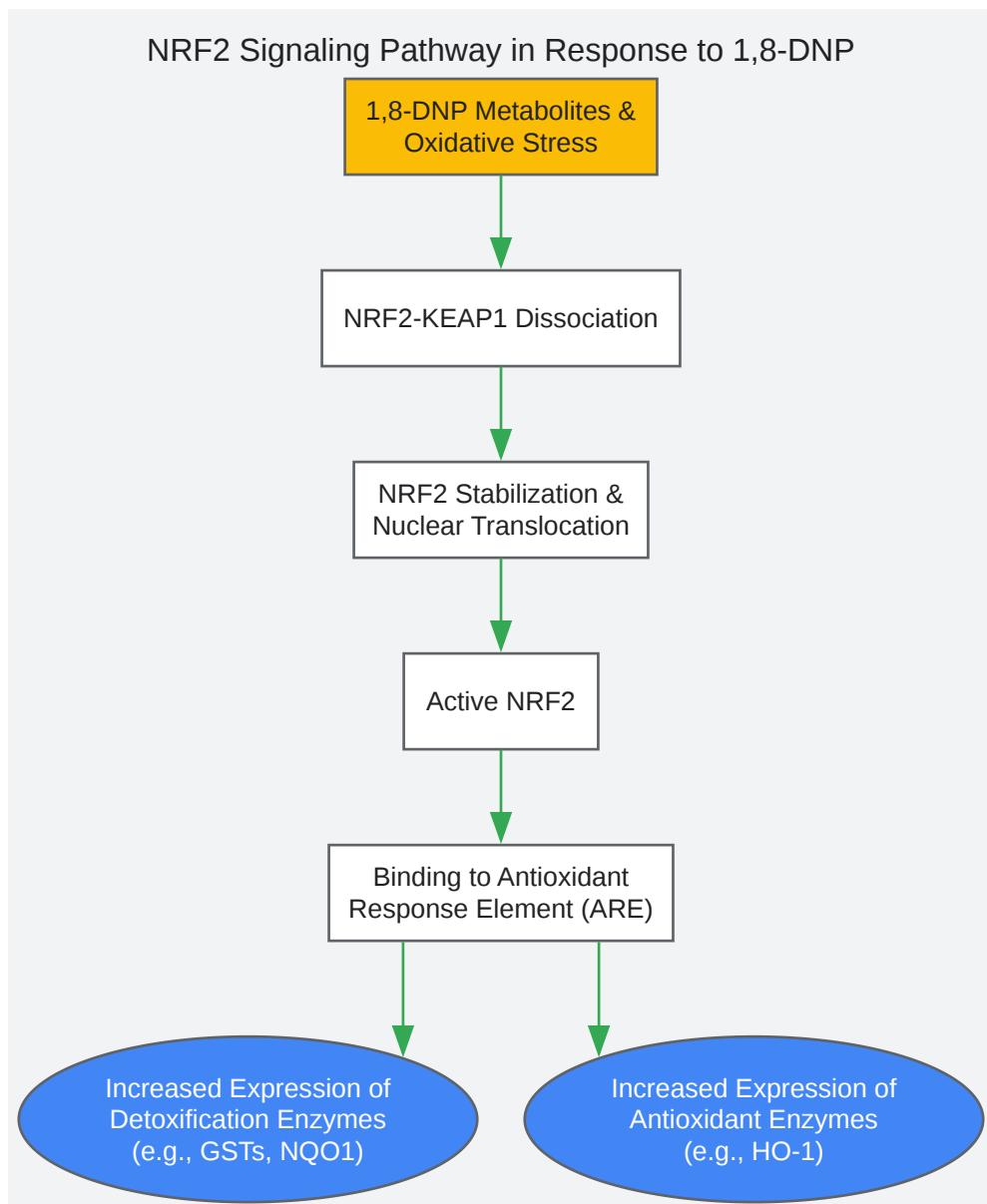
## The NRF2 Pathway

The transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the cellular antioxidant and detoxification response.

- NRF2 Activation: 1,8-DNP and its metabolites can induce oxidative stress. Under basal conditions, NRF2 is kept at low levels by its inhibitor, KEAP1, which targets it for degradation. Oxidative or electrophilic stress disrupts the NRF2-KEAP1 interaction, leading to the stabilization of NRF2 and its translocation to the nucleus.

- Downstream Effects: In the nucleus, NRF2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating the expression of a wide array of cytoprotective proteins, including:
  - Phase II Detoxification Enzymes: Such as glutathione S-transferases (GSTs) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which can detoxify reactive metabolites of 1,8-DNP.[20][21][22]
  - Antioxidant Enzymes: Such as heme oxygenase-1 (HO-1) and enzymes involved in glutathione synthesis, which help to mitigate oxidative stress.[20][21]

The activation of the NRF2 pathway represents a crucial defense mechanism against the genotoxic effects of 1,8-DNP by enhancing its detoxification and reducing cellular oxidative damage.



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